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Nicotinamide adenine dinucleotide (NAD+) is a fundamental cofactor in cellular redox reactions

and a critical substrate for various signaling enzymes, including sirtuins, poly(ADP-ribose)

polymerases (PARPs), and CD38.[1][2][3] Cellular NAD+ levels decline with age and in various

pathological conditions, such as metabolic diseases and neurodegeneration.[1][4] This decline

is linked to impaired mitochondrial function and a host of age-related dysfunctions.[5]

CD38, a transmembrane glycoprotein, has been identified as a primary NAD-consuming

enzyme (NADase) in mammalian tissues.[1][2][6] Its expression and activity increase during the

aging process, positioning it as a key driver of the age-related decline in NAD+.[1][4][5] CD38

hydrolyzes NAD+ to nicotinamide (NAM) and ADP-ribose (ADPR), and also produces the

calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR).[2][7][8] Due to its

significant role in degrading NAD+, CD38 has emerged as a promising therapeutic target to

counteract NAD+ depletion and mitigate age-related metabolic dysfunction.[1][9][10]

This guide provides a comprehensive technical overview of CD38 inhibitors, their mechanisms

of action, their quantitative effects on NAD+ metabolism, and the experimental protocols used

to evaluate their efficacy.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15605577#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC5885288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2883294/
https://en.wikipedia.org/wiki/Nicotinamide_adenine_dinucleotide
https://pmc.ncbi.nlm.nih.gov/articles/PMC5885288/
https://mayoclinic.elsevierpure.com/en/projects/role-of-cd38-in-nad-metabolism-from-the-basic-biology-of-aging-to-7/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4911708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5885288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2883294/
https://www.researchgate.net/figure/Role-of-CD38-in-NAD-metabolism-CD38-is-predominantly-expressed-on-immune-cells-and_fig1_333528899
https://pmc.ncbi.nlm.nih.gov/articles/PMC5885288/
https://mayoclinic.elsevierpure.com/en/projects/role-of-cd38-in-nad-metabolism-from-the-basic-biology-of-aging-to-7/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4911708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2883294/
https://www.mdpi.com/2076-3921/12/2/494
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1269896/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5885288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5935140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7770554/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605577?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action of CD38 Inhibitors
The primary mechanism by which CD38 inhibitors exert their effects is by blocking the

enzymatic activity of CD38.[11][12] This inhibition prevents the degradation of NAD+, leading to

an increase in its intracellular and tissue-specific levels.[9][11] By boosting NAD+ pools, these

inhibitors indirectly enhance the activity of NAD+-dependent enzymes like sirtuins, which are

crucial for maintaining mitochondrial health, genomic stability, and metabolic regulation.[1][2]

CD38 inhibitors can be broadly categorized into:

Small Molecules: These include synthetic compounds like 78c and natural flavonoids such

as apigenin and quercetin.[1][9][12] They typically act by binding to the enzyme and inhibiting

its catalytic function.[12]

Monoclonal Antibodies: Therapeutic antibodies like Isatuximab and Daratumumab, primarily

used in oncology, can also inhibit the ectoenzymatic activity of CD38.[1][8][13] Their

mechanisms also include direct apoptosis induction and immune-mediated cell killing (e.g.,

ADCC, CDC).[13][14]

The restoration of NAD+ levels through CD38 inhibition has been shown to reverse many

hallmarks of aging in preclinical models, including improved glucose tolerance, enhanced

muscle function, and better cardiac performance.[9]

Signaling Pathways and Logical Relationships
The interplay between NAD+ synthesis, degradation by CD38, and downstream cellular

processes can be visualized through signaling pathways.
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Caption: NAD+ metabolism, CD38-mediated degradation, and inhibitor action.
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Quantitative Data on CD38 Inhibitor Efficacy
The potency and effects of various CD38 inhibitors have been quantified in numerous studies.

The following tables summarize key findings regarding their inhibitory concentrations and

impact on NAD+ levels.

Table 1: Potency of Various CD38 Inhibitors

Inhibitor Type IC50 / Ki Target/System Reference

78c
Small
Molecule

IC50: 3.8 nM
Mouse Liver
Homogenate

[9]

IC50: 4.4 nM
Mouse Skeletal

Muscle
[9]

IC50: 0.7 nM Mouse Spleen [9]

ara-F-NAD NAD Analog IC50: 169 nM

Competitive

Inhibition of

NADase

[1]

ara-F-NMN NAD Analog IC50: 69 nM

Competitive

Inhibition of

NADase

[1]

Isatuximab Monoclonal Ab -
Inhibits catalytic

activity
[1][8]

Apigenin Flavonoid -
Inhibits catalytic

activity
[1][15]

| Quercetin | Flavonoid | - | Inhibits catalytic activity |[1][16] |

Table 2: In Vitro & In Vivo Effects of CD38 Inhibition on NAD+ Levels
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Inhibitor Model System Treatment
Effect on
NAD+ Levels

Reference

78c

Wild Type
Mouse
Embryonic
Fibroblasts
(MEFs)

0.2 µM for 24
hours

Nearly
doubled NAD+
levels

[9]

78c CD38 KO MEFs
0.2 µM for 24

hours
No effect [9]

78c
Aged Mice (2

years old)
In vivo treatment

Significant

increase in tissue

NAD+

[15]

Apigenin Cellular models
Concentration-

dependent

Increased NAD+

levels
[15]

| Genetic Ablation | CD38 Knockout (KO) Mice | - | Higher basal NAD+ levels vs. Wild Type |[2]

[5] |

Experimental Protocols
This section details common methodologies for assessing CD38 activity and the impact of its

inhibitors.

Protocol: Measurement of CD38 Enzymatic Activity
This protocol is based on a fluorescence assay using nicotinamide guanine dinucleotide

(NGD+) as a substrate, which is converted by CD38's cyclase activity to the fluorescent product

cyclic GDP-ribose (cGDPR).[17][18]

Objective: To quantify the enzymatic activity of CD38 in cell lysates, tissue homogenates, or

with recombinant enzyme, and to assess the efficacy of inhibitors.

Materials:

Source of CD38: Cell pellets, tissue samples, or recombinant human CD38.
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Lysis Buffer: Sucrose buffer (e.g., 250 mM sucrose, 40 mM Tris, pH 7.4).

Substrate: Nicotinamide Guanine Dinucleotide (NGD+).

Assay Plate: 96-well white opaque plate.

Plate Reader: Capable of fluorescence measurement (Excitation: 300 nm, Emission: 410

nm).

Control Inhibitor: 78c (50 nM final) or Isatuximab (1 µg/ml final for human CD38).[17]

Test Compounds: Diluted to 4x the final desired concentration in sucrose buffer.

Procedure:

Sample Preparation:

Lyse cells or tissue samples in sucrose buffer via sonication to release the enzyme.[17]

Determine the protein concentration of the lysate to ensure equal loading.

Assay Setup (per well in a 96-well plate):

Add 50 µL of sucrose buffer (for baseline activity) or 50 µL of the 4x test compound/control

inhibitor.

Add 50 µL of the sample lysate or recombinant enzyme solution.

Prepare "No enzyme" control wells with 100 µL of sucrose buffer.

Incubate the plate at 37°C for 10-15 minutes.

Initiating the Reaction:

Prepare a 2x reaction mix containing NGD+ in sucrose buffer.

Add 100 µL of the 2x reaction mix to each well to start the reaction (final volume: 200 µL).

Data Acquisition:
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Immediately place the plate in the fluorescence plate reader pre-set to 37°C.

Measure fluorescence intensity (Ex: 300 nm, Em: 410 nm) every 1-2 minutes for a

duration of 30-60 minutes.

Data Analysis:

Plot fluorescence units (Y-axis) against time (X-axis).

The slope of the resulting curve represents the rate of the enzymatic reaction.

Compare the slopes of wells with test compounds to the buffer-only control to determine

the percent inhibition. The control inhibitor (e.g., 78c) should show a flat or nearly flat line,

indicating strong inhibition.[17]

Caption: Experimental workflow for the CD38 fluorescence-based activity assay.

Protocol: Measurement of NAD+ Levels in Tissues and
Cells
Objective: To quantify intracellular NAD+ concentrations to assess the baseline metabolic state

and the effect of CD38 inhibitor treatment.

Overview of Methods: While detailed step-by-step protocols are beyond the scope of this

guide, the primary methods cited in the literature are:

Enzymatic Cycling Assays: This is a highly sensitive method where NAD+ is used as a

limiting component in a series of enzymatic reactions that generate a fluorescent or colored

product. The rate of product formation is proportional to the initial NAD+ concentration.[5]

UPLC-Mass Spectrometry (UPLC-MS): This is a gold-standard method for absolute

quantification.[5][19] It involves extraction of metabolites from the biological sample,

separation of NAD+ from other molecules using ultra-performance liquid chromatography,

and detection and quantification using a mass spectrometer. This method is highly specific

and can distinguish between NAD+ and related metabolites like NADH and NADP+.

General Workflow for UPLC-MS:
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Sample Collection: Rapidly harvest and snap-freeze cells or tissues to quench metabolic

activity.

Metabolite Extraction: Homogenize the frozen sample in an appropriate extraction solvent

(e.g., a mixture of methanol, acetonitrile, and water).

Separation: Inject the extract into a UPLC system equipped with a suitable column (e.g.,

HILIC or reversed-phase) to separate NAD+.

Detection and Quantification: Analyze the eluent using a mass spectrometer operating in

selected reaction monitoring (SRM) mode. Quantify by comparing the signal to a standard

curve generated with pure NAD+.

Protocol: Western Blot for CD38 Protein Expression
Objective: To determine the relative expression levels of CD38 protein in different samples.

Procedure:

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.

Protein Quantification: Use a standard method (e.g., BCA assay) to determine protein

concentration.

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to

CD38 overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-linked

secondary antibody for 1 hour at room temperature.

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using an imaging system.[7] A loading control (e.g., GAPDH, Tubulin) should be used
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to normalize the data.

Conclusion and Future Directions
CD38 is a validated, high-impact therapeutic target for reversing the age-related decline in

NAD+ and improving metabolic health.[1][9] The development of potent and specific small-

molecule inhibitors, alongside the application of therapeutic antibodies, offers a robust strategy

for "NAD boosting" therapies.[1][4] Quantitative analysis of inhibitor potency and their direct

impact on cellular NAD+ levels are crucial for the preclinical and clinical development of these

compounds. The experimental protocols outlined herein provide a framework for researchers to

assess new chemical entities targeting CD38. Future research will likely focus on developing

inhibitors with improved tissue specificity and oral bioavailability, as well as exploring

combination therapies that simultaneously inhibit NAD+ degradation and provide NAD+

precursors to maximize therapeutic benefit.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5935140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5935140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7770554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7770554/
https://synapse.patsnap.com/article/what-are-cd38-inhibitors-and-how-do-they-work
https://longevitybox.co.uk/blogs/uk-longevity-blog/cd38-inhibitors-a-breakthrough-for-age-related-diseases
https://pmc.ncbi.nlm.nih.gov/articles/PMC6158369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6158369/
https://multiplemyelomahub.com/medical-information/targeting-cd38-in-mm-challenges-and-resistance-mechanisms
https://multiplemyelomahub.com/medical-information/targeting-cd38-in-mm-challenges-and-resistance-mechanisms
https://renuebyscience.com/blogs/scientific-evidence-library/inhibition-of-cd38-increases-nad-levels-and-extends-lifespan-in-mice
https://en.thekbs.co.kr/news/articleView.html?idxno=14799
https://en.thekbs.co.kr/news/articleView.html?idxno=14799
https://pmc.ncbi.nlm.nih.gov/articles/PMC6089541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6089541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6089541/
https://pubmed.ncbi.nlm.nih.gov/30112426/
https://pubmed.ncbi.nlm.nih.gov/30112426/
https://pubmed.ncbi.nlm.nih.gov/30112426/
https://bellbrooklabs.com/exploring-cd38-cd39-and-cd73-biochemical-assays-for-immuno-oncology-research/
https://www.benchchem.com/product/b15605577/docs#introduction-the-critical-role-of-cd38-in-nad-homeostasis
https://www.benchchem.com/product/b15605577/docs#introduction-the-critical-role-of-cd38-in-nad-homeostasis
https://www.benchchem.com/product/b15605577/docs#introduction-the-critical-role-of-cd38-in-nad-homeostasis
https://www.benchchem.com/product/b15605577/docs#introduction-the-critical-role-of-cd38-in-nad-homeostasis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605577?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing
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